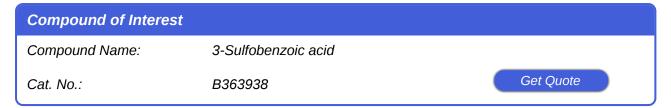


An In-depth Technical Guide to the Physical Properties of m-Sulfobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Sulfobenzoic acid, also known as **3-sulfobenzoic acid**, is an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional group. Its chemical formula is $C_7H_6O_5S$.[1] This dual functionality imparts unique solubility characteristics and makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. [1][2] This guide provides a comprehensive overview of the core physical properties of m-sulfobenzoic acid and its monosodium salt, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of m-sulfobenzoic acid and its common salt form are critical for their application in research and development. The data presented has been compiled from various chemical databases and literature sources.

m-Sulfobenzoic Acid (CAS: 121-53-9)

This is the free acid form of the molecule. It typically appears as a white to off-white crystalline solid.[1]



Property	Value	Source(s)
Molecular Formula	C7H6O5S	[1][3]
Molecular Weight	202.18 g/mol	[3]
Melting Point	135-140 °C	[4]
Boiling Point	Not available (likely decomposes)	
Density	1.62 g/cm ³	[4]
pKaı (Sulfonic Acid)	-0.99 ± 0.15 (Predicted)	[4]
pKa ₂ (Carboxylic Acid)	Not available	
Appearance	White to off-white crystalline solid	[1]

m-Sulfobenzoic Acid Monosodium Salt (CAS: 17625-03-5)

The monosodium salt is a common, highly water-soluble derivative.

Property	Value	Source(s)
Molecular Formula	C7H5NaO5S	[5][6]
Molecular Weight	224.17 g/mol	[5][6]
Melting Point	≥300 °C	[5][6]
Boiling Point	365.41 °C (at 101325 Pa)	[6]
Density	1.792 g/cm³ (at 20°C)	[6]
Appearance	White crystalline powder	[5]

Solubility Profile

The solubility of m-sulfobenzoic acid is dominated by its two polar functional groups.



Aqueous Solubility

m-Sulfobenzoic acid is highly soluble in water. The presence of the sulfonic acid group (-SO₃H), a strong acid, facilitates extensive hydrogen bonding with water molecules, making it highly hydrophilic.[2] Its solubility is further enhanced in alkaline solutions where it forms anionic species.[7] The monosodium salt is also highly soluble in water, with a reported value of 100 g/L at 20.5°C.[6]

Organic Solvent Solubility

Due to its polar nature, m-sulfobenzoic acid exhibits limited solubility in non-polar organic solvents like hexane or benzene.[2] It is, however, soluble in various polar organic solvents.[7] A patent describing its synthesis notes that it is insoluble or only sparingly soluble in aromatic hydrocarbons such as toluene and xylene, a property utilized in its purification.

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of m-sulfobenzoic acid.

Determination of Melting Point (Capillary Method)

This protocol describes the standard technique for determining the melting point of a solid crystalline compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer or digital temperature probe

Procedure:



- Sample Preparation: Place a small amount of dry m-sulfobenzoic acid into a clean mortar and grind it into a fine powder. This ensures uniform packing and heat transfer.
- Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.[8]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or probe is correctly positioned to accurately measure the temperature of the block.
- Approximate Determination: Heat the sample rapidly (e.g., 5-10 °C per minute) to get an
 approximate melting range. Record the temperature at which the sample begins to melt and
 the temperature at which it becomes completely liquid.[8]
- Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[8] Insert a new, freshly prepared capillary tube.
- Heat the block to about 15-20 °C below the approximate melting point. Then, reduce the
 heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and
 the heating block.
- Data Recording: Record the temperature at which the first drop of liquid appears (T₁).
 Continue heating slowly and record the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ T₂. A narrow range (e.g., < 2 °C) is indicative of a pure compound.[8]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement, a standard method for determining the solubility of a compound in a specific solvent.

Apparatus:

Analytical balance



- Vials with screw caps
- Constant temperature shaker bath or orbital shaker
- pH meter
- Centrifuge
- Syringe filters (e.g., 0.45 μm pore size)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation: Prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8 for biopharmaceutical relevance).
- Sample Addition: Add an excess amount of solid m-sulfobenzoic acid to a vial containing a known volume of the buffer solution. The excess solid is crucial to ensure a saturated solution is formed at equilibrium.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the solid from the saturated solution, either centrifuge the samples or filter the supernatant using a syringe filter. Filtration is common, but it's important to ensure the compound does not adsorb to the filter material.
- Quantification:
 - Prepare a standard calibration curve of m-sulfobenzoic acid using known concentrations in the same buffer.



- Dilute an aliquot of the clear, saturated filtrate to a concentration that falls within the range of the calibration curve.
- Analyze the diluted sample using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine its concentration.
- Calculation: The measured concentration of the diluted sample, corrected for the dilution factor, represents the equilibrium solubility of m-sulfobenzoic acid at that specific pH and temperature. The experiment should be performed in triplicate to ensure reproducibility.

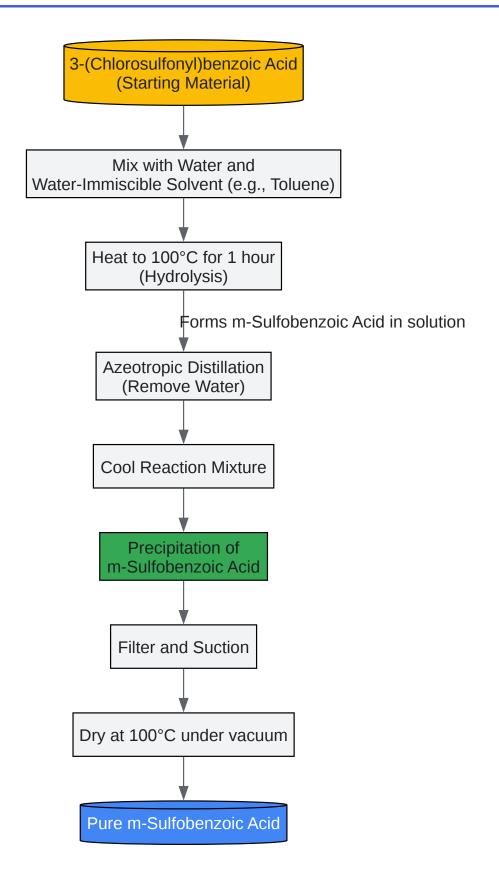
Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of key processes.

Synthesis of m-Sulfobenzoic Acid

The industrial synthesis of m-sulfobenzoic acid often involves the sulfonation of benzoic acid or the hydrolysis of an intermediate. The following diagram illustrates a common synthetic pathway starting from 3-(chlorosulfonyl)benzoic acid.





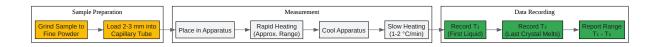
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Diagram 1: Synthesis and Purification Workflow for m-Sulfobenzoic Acid.



Experimental Workflow: Melting Point Determination

This diagram outlines the logical flow of the capillary method for determining the melting point of a solid sample as described in Protocol 4.1.



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Diagram 2: Logical flow for melting point determination.

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